6-(N-methyl4-methylbenzenesulfonamido)-N-phenylhexanamide
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Overview
Description
6-(N-methyl4-methylbenzenesulfonamido)-N-phenylhexanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, which is a key functional group in many biologically active molecules.
Preparation Methods
The synthesis of 6-(N-methyl4-methylbenzenesulfonamido)-N-phenylhexanamide typically involves a multi-step process. The initial step often includes the formation of the sulfonamide group by reacting 4-methylbenzenesulfonyl chloride with N-methylamine. This intermediate is then coupled with N-phenylhexanamide under specific reaction conditions to yield the final product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
6-(N-methyl4-methylbenzenesulfonamido)-N-phenylhexanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(N-methyl4-methylbenzenesulfonamido)-N-phenylhexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(N-methyl4-methylbenzenesulfonamido)-N-phenylhexanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
6-(N-methyl4-methylbenzenesulfonamido)-N-phenylhexanamide can be compared with other sulfonamide derivatives, such as:
- N-(3,4-dimethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide
- 3-(N-methyl4-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide
These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of the sulfonamide and hexanamide groups in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
6-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylhexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-17-12-14-19(15-13-17)26(24,25)22(2)16-8-4-7-11-20(23)21-18-9-5-3-6-10-18/h3,5-6,9-10,12-15H,4,7-8,11,16H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPQASWUBHVEPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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